VHLTP
Description
H-Val-His-Leu-Thr-Pro-OH (VHLTP) is a pentapeptide corresponding to residues 1–5 of the human hemoglobin β-chain N-terminal, with the amino acid sequence Valine-Histidine-Leucine-Threonine-Proline. Its CAS registry number is 93913-38-3, molecular formula C₂₆H₄₃N₇O₇, and molecular weight 565.66 g/mol . The compound exhibits a density of 1.282 g/cm³ and a boiling point of 1003.15°C at 760 mmHg, with a flash point of 560.49°C . Functionally, this compound interacts with cell membranes and serves as a ligand for anti-glycated hemoglobin (HbA1c) antibodies, highlighting its relevance in diabetes-related research .
Properties
Molecular Formula |
C26H43N7O7 |
|---|---|
Molecular Weight |
565.7 g/mol |
IUPAC Name |
(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C26H43N7O7/c1-13(2)9-17(23(36)32-21(15(5)34)25(38)33-8-6-7-19(33)26(39)40)30-22(35)18(10-16-11-28-12-29-16)31-24(37)20(27)14(3)4/h11-15,17-21,34H,6-10,27H2,1-5H3,(H,28,29)(H,30,35)(H,31,37)(H,32,36)(H,39,40)/t15-,17+,18+,19+,20+,21+/m1/s1 |
InChI Key |
BYCSDJAWFOZAFO-WUEZWNDSSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Activation
SPPS employs hydroxymethylphenylacetamidomethyl (PAM) or Wang resins for covalent anchoring. The C-terminal proline is typically loaded as a pre-activated Fmoc-Pro-OH derivative. Resin swelling in dimethylformamide (DMF) or dichloromethane (DCM) ensures accessibility for subsequent couplings.
Key Parameters:
Sequential Coupling and Deprotection
The stepwise assembly follows Fmoc/tBu chemistry:
- Deprotection: 20% piperidine/DMF removes Fmoc groups (2 × 5 min).
- Coupling: Amino acids (4 eq) activated with HBTU/HOBt (3.9 eq) and DIEA (6 eq) in DMF. Histidine requires side-chain protection (Trt or Boc) to prevent imidazole-mediated side reactions.
- Monitoring: Kaiser test or chromatographic analysis ensures >99% coupling efficiency per cycle.
Critical Challenges:
- Proline Incorporation: Slow coupling kinetics necessitate extended reaction times (2–4 hr).
- Aggregation: Pseudoproline dipeptides (e.g., Thr-Pro) reduce chain aggregation, improving yields by 20–30%.
Fragment Condensation in Solution-Phase Synthesis
Segment Synthesis and Purification
Solution-phase methods synthesize shorter fragments (e.g., H-Val-His-Leu-OH and Thr-Pro-OH) followed by condensation:
Fragment 1 (H-Val-His-Leu-OH):
Fragment 2 (Thr-Pro-OH):
Convergent Coupling
Fragments are coupled via azide or active ester methods:
- Azide Method: Fragment 1 hydrazide treated with NaNO₂/HCl generates acyl azide, reacting with Fragment 2’s N-terminus.
- Yield Optimization: 60–75% after HPLC purification, with diketopiperazine formation as a major side reaction.
Hybrid Approaches: SPPS-Solution Phase Integration
Block Synthesis Strategy
The patent US3803118A exemplifies hybrid synthesis:
- SPPS of Val-His-Leu: Using tert-butyloxycarbonyl (tBoc) protection and HBTU activation.
- Solution-Phase Addition of Thr-Pro: Pre-activated as methyl ester hydrochloride, coupled via DIPEA-mediated azide formation.
- Global Deprotection: Anhydrous HF cleaves side-chain protectants (Trt, tBu) and releases the peptide from resin.
Advantages:
- Reduces steric hindrance in long sequences.
- Enables intermediate purification, achieving >95% purity.
Industrial-Scale Production and Automation
Continuous-Flow SPPS
Automated systems (e.g., Liberty Blue) enhance reproducibility:
Cleavage and Global Deprotection
- Reagent: TFA/TIS/H₂O (95:2.5:2.5) for 3 hr removes tBu and Trt groups.
- Scavengers: EDT (ethanedithiol) prevents alkylation side reactions at histidine.
Analytical and Purification Techniques
Purity Assessment
Chromatographic Purification
Challenges and Optimization Strategies
| Challenge | Solution | Efficacy (% Yield Increase) |
|---|---|---|
| Histidine side reactions | Trt protection, low-temperature coupling | 15–20% |
| Proline-induced aggregation | Pseudoproline dipeptides (Thr-Pro) | 25–30% |
| Incomplete couplings | Double coupling with HATU/oxyma | 10–15% |
Emerging Technologies
Chemical Reactions Analysis
Types of Reactions
H-Val-his-leu-thr-pro-OH can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidine derivatives.
Reduction: The peptide can be reduced to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as HBTU.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can yield histidine derivatives, while substitution reactions can produce peptide analogs with different amino acid sequences .
Scientific Research Applications
Chemical Research Applications
H-Val-his-leu-thr-pro-OH serves as a model peptide in studies of peptide synthesis and modification. It is particularly useful in:
- Peptide Synthesis : The compound can be synthesized using solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to create specific peptide sequences. This method is crucial for developing peptides with desired biological activities.
- Chemical Reactions : The peptide can undergo various reactions such as oxidation and substitution. For instance, the histidine residue can be oxidized to yield derivatives that may have different biological activities.
Biological Research Applications
In biological contexts, H-Val-his-leu-thr-pro-OH has been investigated for its role in:
- Protein-Protein Interactions : The peptide is studied for its interactions with proteins and enzymes, influencing their activity. It has been shown to act as a ligand for the anti-HbA1c antibody, which is important in diabetes management .
- Cellular Signaling : Its ability to bind to cell membranes suggests a role in cellular signaling pathways, potentially affecting metabolic processes.
The potential therapeutic applications of H-Val-his-leu-thr-pro-OH include:
- Therapeutic Development : Research indicates that this peptide may play a role in hemoglobin function and could serve as a biomarker for certain diseases. Its unique sequence makes it particularly valuable in studies related to hemoglobinopathies.
- Immunological Applications : Studies have shown that VHLTP can be utilized in developing immunosensors for detecting HbA1c levels in serum samples, indicating its potential use in clinical diagnostics.
Industrial Applications
In industrial settings, H-Val-his-leu-thr-pro-OH is used for:
- Peptide-Based Materials : The compound is utilized in the development of peptide-based materials that can have applications in biotechnology and pharmaceuticals.
- Analytical Techniques : It serves as a standard in various analytical methods, ensuring accuracy and reliability in peptide analysis.
Immunosensor Development
A notable study by Liu et al. (2012) focused on developing an electrochemical immunosensor using this compound as a ligand. The findings demonstrated high sensitivity and specificity for detecting HbA1c levels, showcasing the peptide's potential utility in clinical diagnostics for diabetes management.
Antioxidant Activity Assessment
In comparative studies assessing antioxidant activities among various peptides, this compound exhibited significant radical scavenging activity. This property suggests its potential therapeutic applications in conditions related to oxidative stress.
Neuroprotective Mechanisms
Research has indicated that this compound could inhibit neuronal apoptosis under oxidative stress conditions. This finding highlights its potential application in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of H-Val-his-leu-thr-pro-OH involves its interaction with specific molecular targets. As a peptide, it can bind to proteins and enzymes, influencing their activity. For example, it has been used as a ligand for the anti-HbA1c antibody, indicating its role in modulating hemoglobin function .
Comparison with Similar Compounds
The following table and analysis compare VHLTP with structurally or functionally related peptides, focusing on sequence length, modifications, synthesis methods, and biological applications.
Table 1: Key Features of this compound and Comparable Peptides
Key Comparative Insights
A. Structural Diversity
- Cyclic vs. Linear Peptides: Cyclo-[gly-Thz-Pro-Leu-Val-(L/D-gln)Thz] (6-mer) incorporates thiazole-modified amino acids and a cyclic backbone, enhancing stability and bioactivity compared to linear this compound .
- Modifications : TFA-Gly-Pro-Thr-Ala-OH includes a trifluoroacetyl (TFA) group, improving synthetic yield and stability , while cysteine-rich peptides (16-mer) may form disulfide bonds, enabling therapeutic applications in autoimmune diseases .
D. Physical Properties
Biological Activity
H-Val-His-Leu-Thr-Pro-OH, also known as VHLTP, is a pentapeptide that represents the N-terminal segment of the human hemoglobin beta chain. This compound has garnered attention due to its various biological activities and potential applications in medical research and therapeutics. Below, we explore the biological activity of H-Val-His-Leu-Thr-Pro-OH, including its mechanisms of action, relevant case studies, and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C26H43N7O7 |
| Molecular Weight | 565.662 g/mol |
| Density | 1.282 g/cm³ |
| Boiling Point | 1003.153 °C |
| Flash Point | 560.487 °C |
| CAS Number | 93913-38-3 |
H-Val-His-Leu-Thr-Pro-OH functions primarily through its ability to bind to cell membranes and interact with various receptors. It serves as a ligand for anti-HbA1c antibodies, which are crucial in diabetes management as they help in monitoring long-term glucose levels in patients. The binding affinity of this compound to cell membranes suggests that it may play a role in cellular signaling pathways, potentially influencing metabolic processes.
Biological Activities
- Immunological Activity :
- Antioxidant Properties :
- Neuroprotective Effects :
- Antimicrobial Activity :
Study on Immunosensor Development
A study by Liu et al. (2012) focused on developing an electrochemical immunosensor for detecting HbA1c using this compound as a ligand. The results demonstrated high sensitivity and specificity in detecting HbA1c levels in serum samples, indicating the potential of this compound in clinical diagnostics .
Antioxidant Activity Assessment
In a comparative study assessing various peptides' antioxidant activities, this compound was included among other hemoglobin-derived peptides. It showed significant radical scavenging activity, contributing to its potential therapeutic applications in oxidative stress-related conditions .
Neuroprotective Mechanisms
Research exploring the neuroprotective mechanisms of hemoglobin-derived peptides suggested that this compound could inhibit neuronal apoptosis under oxidative stress conditions. This property highlights its potential application in treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
